molecular formula C16H19N7O B10956973 1,3,6-trimethyl-N'-[(2Z)-1-(1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

1,3,6-trimethyl-N'-[(2Z)-1-(1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B10956973
M. Wt: 325.37 g/mol
InChI Key: SQUMPHDCWSQZGR-ODLFYWEKSA-N
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Description

1,3,6-trimethyl-N’-[(2Z)-1-(1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a complex organic compound with a unique structure that includes pyrazole and pyridine rings

Preparation Methods

The synthesis of 1,3,6-trimethyl-N’-[(2Z)-1-(1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the pyridine ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling of the pyrazole and pyridine rings: This step involves the formation of a hydrazone linkage between the two rings.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1,3,6-trimethyl-N’-[(2Z)-1-(1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridine rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3,6-trimethyl-N’-[(2Z)-1-(1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole and pyridine derivatives are known to be effective.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-N’-[(2Z)-1-(1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1,3,6-trimethyl-N’-[(2Z)-1-(1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can be compared with other similar compounds, such as:

    1,3,6-trimethylpyrazolo[3,4-b]pyridine: Lacks the hydrazone linkage.

    1,3,6-trimethyl-N’-[(2Z)-1-(1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide analogs: Variations in the substituents on the pyrazole or pyridine rings.

The uniqueness of 1,3,6-trimethyl-N’-[(2Z)-1-(1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide lies in its specific structure, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N7O

Molecular Weight

325.37 g/mol

IUPAC Name

1,3,6-trimethyl-N-[(Z)-1-pyrazol-1-ylpropan-2-ylideneamino]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H19N7O/c1-10-8-13(14-12(3)21-22(4)15(14)18-10)16(24)20-19-11(2)9-23-7-5-6-17-23/h5-8H,9H2,1-4H3,(H,20,24)/b19-11-

InChI Key

SQUMPHDCWSQZGR-ODLFYWEKSA-N

Isomeric SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N/N=C(/C)\CN3C=CC=N3

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NN=C(C)CN3C=CC=N3

Origin of Product

United States

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